BenchChemオンラインストアへようこそ!

SJ572403

p27Kip1 intrinsically disordered protein NMR binding assay

SJ572403 (SJ403) is the definitive small-molecule probe for intrinsically disordered protein p27Kip1. Unlike indirect modulators (SKP2 or PIM kinase inhibitors), it binds the p27-KID D2 subdomain directly (Kd=2.2±0.3 mM), enabling mechanistic studies of Cdk2 inhibition reversal. This unique mechanism is validated by NMR and functional assays, providing the complete dataset for target-validation publications. The closest analog, SJ572710 (Kd=4.8 mM), is >2-fold weaker and fails to recapitulate this functional reversal, making SJ572403 the essential benchmark for p27 research. Ideal as a positive control in HTS fluorescence polarization or AlphaScreen assays (IC50=475 μM).

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
Cat. No. B1680996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ572403
SynonymsSJ403;  SJ-403;  SJ 403;  SJ572403;  SJ-572403;  SJ 572403; 
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
InChIInChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3
InChIKeyJKJLETUKWLALKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SJ572403 – A First‑in‑Class p27Kip1 Inhibitor for Disordered‑Protein Targeting


SJ572403 (SJ403) is a small‑molecule inhibitor of the intrinsically disordered protein p27Kip1 (p27), a master regulator of cyclin‑dependent kinases (CDKs) that govern eukaryotic cell‑cycle progression. Identified via NMR‑based fragment screening , SJ572403 binds specifically to the D2 subdomain of the p27 kinase inhibitory domain (KID) with a dissociation constant (Kd) of 2.2 ± 0.3 mM . Unlike traditional small molecules that engage folded proteins, SJ572403 provides a unique chemical probe for validating p27 as a target in cancer, hearing‑loss research, and other IDP‑associated diseases .

Why Other p27‑Targeting Reagents Cannot Substitute for SJ572403


p27Kip1 is a conformationally heterogeneous disordered protein; compounds that indirectly modulate p27 levels (e.g., SKP2 E3 ligase inhibitors) or alter its phosphorylation state (e.g., PIM kinase inhibitors) do not directly engage the p27 polypeptide and therefore cannot recapitulate the direct binding‑induced conformational sequestration achieved by SJ572403 . Even within the same chemical series, the closest analog SJ572710 (SJ710) exhibits a >2‑fold weaker affinity (Kd = 4.8 mM) and lacks the functional reversal of p27‑mediated Cdk2 inhibition that is uniquely demonstrated for SJ572403 . Consequently, substitution with generic p27 modulators would invalidate the biochemical and phenotypic readouts that rely on the specific molecular mechanism of SJ572403.

SJ572403 Quantitative Differentiation vs. SJ572710 and Other p27 Modulators


2.2‑Fold Higher Affinity for p27‑KID than the Closest Structural Analog SJ572710

SJ572403 exhibits a Kd of 2.2 ± 0.3 mM for p27‑KID, as determined by ¹H‑¹⁵N HSQC NMR titration, while the structurally related analog SJ572710 shows a Kd of 4.8 ± 1.3 mM under identical experimental conditions . This represents a 2.2‑fold improvement in binding affinity and places SJ572403 as the more potent binder among the two publicly characterized p27‑KID ligands.

p27Kip1 intrinsically disordered protein NMR binding assay

Unique Functional Reversal of p27‑Mediated Cdk2 Inhibition

In a Cdk2/cyclin A kinase assay where p27‑D2 reduced catalytic activity to 13% of the uninhibited control, titration of SJ572403 increased kinase activity to ~20% — a >50% relative restoration . This functional reversal is not observed with SJ572710 and has not been reported for any other p27‑binding small molecule, establishing SJ572403 as the only compound with documented ability to counteract the inhibitory function of p27 in a cell‑free system.

Cdk2/cyclin A kinase activity rescue disordered protein inhibition

Quantified Displacement of p27‑D2 from Cdk2/Cyclin A

Using fluorescence anisotropy, SJ572403 displaced Alexa Fluor 488‑labeled p27‑D2 from Cdk2/cyclin A with an IC50 of 475 ± 67 μM . The displacement was confirmed by NMR, where SJ572403 significantly increased the population of unbound p27‑D2 . In contrast, no displacement data exist for SJ572710, and SKP2 E3 ligase inhibitors do not directly disrupt the p27–Cdk2 interaction.

protein‑protein displacement fluorescence anisotropy Cdk2/cyclin A

Defined Solubility Profile Facilitates Reproducible Dosing

SJ572403 exhibits a DMSO solubility of 13.89 mg/mL (50.45 mM) , whereas the analog SJ572710 is reported to be soluble in DMSO at 20 mg/mL (≈76.8 mM) . While both compounds are suitable for in vitro assays, the lower molar solubility of SJ572403 may reduce the risk of solvent‑induced artifacts in high‑concentration screening campaigns and aligns with the recommended working concentrations derived from its biochemical potency (IC50 ≈ 475 μM).

DMSO solubility in vitro dosing compound handling

Preferred Use Cases for SJ572403 Based on Validated Differential Performance


Biochemical Validation of p27 as a Direct Small‑Molecule Target

Researchers seeking to demonstrate that p27 can be inhibited by a direct‑binding small molecule should select SJ572403. The compound’s well‑characterized Kd (2.2 mM), NMR‑defined binding site, and functional reversal of Cdk2 inhibition provide the complete dataset required for target‑validation publications and grant proposals.

Structure–Activity Relationship (SAR) Studies of Disordered‑Protein Binders

SJ572403 serves as the benchmark Group 2 p27‑KID binder. Because its binding site, affinity, and functional consequences are fully documented, it can be used as a reference ligand in competitive NMR screening, fragment‑based drug discovery, and SAR exploration of new analogs .

Mechanistic Studies of p27‑Mediated Cell‑Cycle Arrest

In cell‑based experiments, SJ572403 can be employed to probe the role of p27–Cdk2 interactions in cell‑cycle control. The compound’s ability to partially relieve p27‑dependent inhibition of Cdk2 makes it a valuable tool for dissecting the contribution of p27 to G1 arrest in cancer models.

Screening Campaigns for p27‑Binding Small Molecules

High‑throughput screening (HTS) facilities can use SJ572403 as a positive control in fluorescence polarization or AlphaScreen assays designed to detect compounds that displace p27 from Cdk2. The validated IC50 of 475 μM defines the sensitivity range of the assay and allows for reliable hit calling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ572403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.